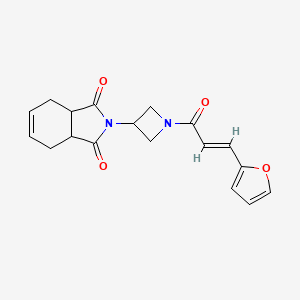
(E)-2-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex synthetic organic compound that integrates several functional groups. Its unique structure suggests potential biological activities, making it a candidate for further pharmacological research. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N2O4 with a molecular weight of 288.30 g/mol. The structure includes a furan ring, an azetidine moiety, and an isoindole framework. These features contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests that it could modulate enzyme activity related to cell proliferation or apoptosis.
- Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways that regulate cellular responses.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens, which could be attributed to its ability to disrupt microbial cellular processes.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential efficacy against bacterial and fungal strains |
| Anticancer | Inhibition of cancer cell proliferation through apoptotic pathways |
| Anti-inflammatory | Modulation of inflammatory cytokines and pathways |
| Antidiabetic | Possible effects on glucose metabolism and insulin sensitivity |
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Antimicrobial Efficacy : A study evaluating derivatives of isoindole compounds found significant antimicrobial activity against standard strains of bacteria and fungi. The mechanism was hypothesized to involve disruption of cell membrane integrity and inhibition of key metabolic enzymes .
- Anticancer Properties : Research on similar azetidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins . The azetidine moiety may enhance the compound's interaction with cellular targets involved in cancer progression.
- Metabolic Effects : Compounds with similar functional groups have shown promise in improving insulin sensitivity and regulating glucose levels in diabetic models. This effect is often mediated through PPARγ agonism .
Eigenschaften
IUPAC Name |
2-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-16(8-7-13-4-3-9-24-13)19-10-12(11-19)20-17(22)14-5-1-2-6-15(14)18(20)23/h1-4,7-9,12,14-15H,5-6,10-11H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDAIWFTHRPLMJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














